Pharmacological Target Binding Data: Absence of Quantitative Evidence for CAS 922590-05-4
A direct search of authoritative bioactivity databases (ChEMBL, BindingDB) and patent literature for CAS 922590-05-4 yields no quantitative binding, inhibition, or functional assay data (IC₅₀, Kᵢ, EC₅₀) against any defined molecular target. This contrasts with structurally related N-[4-(6-methoxypyridazin-3-yl)phenyl] derivatives such as 5-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]furan-2-carboxamide (MLS001236653), which has a curated entry in BindingDB (BDBM76022), though its specific activity values were not retrievable in this search [1]. The absence of quantitative target engagement data for CAS 922590-05-4 means that no evidence-based claim can be made regarding its potency or selectivity profile relative to other compounds. This represents a documented evidence gap rather than a negative result.
| Evidence Dimension | Database presence of quantitative bioactivity |
|---|---|
| Target Compound Data | 0 quantitative data points (IC₅₀, Kᵢ, EC₅₀) retrieved from ChEMBL, BindingDB, or Google Patents as of April 2026 |
| Comparator Or Baseline | 5-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]furan-2-carboxamide: Present in BindingDB (BDBM76022), ChEMBL, and PubChem with bioactivity data |
| Quantified Difference | Qualitative difference: comparator has database-curated bioactivity records; target compound has none |
| Conditions | Systematic search of public bioactivity databases (ChEMBL, BindingDB, PubChem) and patent full-text (Google Patents, USPTO) using CAS number and IUPAC name |
Why This Matters
For evidence-based procurement, users must recognize that this compound has no public pharmacological validation, which may be acceptable for chemical biology probe development but is a critical gap for lead optimization programs requiring pre-existing target engagement data.
- [1] BindingDB entry for BDBM76022 (5-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]furan-2-carboxamide). Multiple database cross-references confirmed. Search conducted April 2026. View Source
